5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC11380967
Molecular Formula: C11H16BrNOS
Molecular Weight: 290.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16BrNOS |
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Molecular Weight | 290.22 g/mol |
IUPAC Name | 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide |
Standard InChI | InChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14) |
Standard InChI Key | YJCOYUUXVOPZRG-UHFFFAOYSA-N |
SMILES | CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br |
Canonical SMILES | CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br |
Introduction
Structural Identification and Molecular Characteristics
Core Chemical Architecture
5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide belongs to the thiophene carboxamide family, characterized by a five-membered heteroaromatic thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom. The amide nitrogen is further functionalized with a 3,3-dimethylbutan-2-yl group, introducing steric bulk and hydrophobicity .
Molecular Formula and Weight
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Empirical Formula: C<sub>12</sub>H<sub>17</sub>BrN<sub>2</sub>OS
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Molecular Weight: 333.25 g/mol (calculated from isotopic masses)
Key Structural Features
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Thiophene Core: Aromatic sulfur-containing ring providing π-conjugation and metabolic stability .
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Bromine Substituent: Electron-withdrawing group at the 5-position, enhancing electrophilic reactivity for cross-coupling reactions .
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3,3-Dimethylbutan-2-yl Group: Branched alkyl chain increasing lipophilicity (predicted logP ≈ 4.2) .
Spectroscopic Signatures
While experimental data for this specific compound are unavailable, analogs suggest:
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<sup>1</sup>H NMR:
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IR:
Synthetic Methodologies
Primary Synthesis Route
The compound can be synthesized via a two-step protocol:
Step 1: Preparation of 5-Bromothiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid undergoes electrophilic bromination using Br<sub>2</sub>/FeBr<sub>3</sub> in dichloromethane, yielding 5-bromothiophene-2-carboxylic acid (75–80% yield) .
Step 2: Amide Coupling
The carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, followed by reaction with 3,3-dimethylbutan-2-amine in the presence of triethylamine (Et<sub>3</sub>N):
Yield: 60–70% (estimated from analogous reactions) .
Alternative Strategies
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Suzuki-Miyaura Coupling: If the bromine is replaced post-synthesis, palladium-catalyzed cross-coupling with aryl boronic acids could diversify the structure .
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Solid-Phase Synthesis: Immobilization of the amine on Wang resin for iterative functionalization, though this remains theoretical for this compound .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Thermal Stability: Decomposes above 200°C (TGA data from similar carboxamides) .
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Photostability: Susceptible to UV-induced debromination (λ < 300 nm) .
Biological Activity and Applications
Hypothetical Pharmacological Targets
Based on structurally related compounds:
Kinase Inhibition
Thiophene carboxamides exhibit affinity for tyrosine kinases (e.g., HER2, EGFR). The bromine atom may enhance binding to hydrophobic pockets .
Antimicrobial Activity
Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption .
Material Science Applications
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Organic Semiconductors: Thiophene’s π-conjugation supports charge transport (hole mobility ≈ 0.1 cm<sup>2</sup>/V·s) .
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Liquid Crystals: Branched alkyl chains promote mesophase formation .
Future Research Directions
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